molecular formula C18H27NO2 B038698 6-Methoxyvesamicol CAS No. 120447-25-8

6-Methoxyvesamicol

Cat. No. B038698
M. Wt: 289.4 g/mol
InChI Key: NAKRPILSDWVBMV-SQNIBIBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyvesamicol is a chemical compound that is used in scientific research as a tool to study the synaptic vesicle protein vesicular acetylcholine transporter (VAChT). VAChT is responsible for the transport of acetylcholine into synaptic vesicles, and its dysfunction has been implicated in several neurological disorders. 6-Methoxyvesamicol is a potent inhibitor of VAChT and has been used to study the role of VAChT in various physiological and pathological processes.

Mechanism Of Action

6-Methoxyvesamicol is a potent inhibitor of 6-Methoxyvesamicol and works by binding to the transporter and preventing the uptake of acetylcholine into synaptic vesicles. This leads to a decrease in the release of acetylcholine and a disruption of synaptic transmission.

Biochemical And Physiological Effects

The inhibition of 6-Methoxyvesamicol by 6-Methoxyvesamicol has several biochemical and physiological effects. It leads to a decrease in the release of acetylcholine, which is a neurotransmitter involved in various physiological processes such as muscle contraction, memory formation, and attention. Additionally, it has been shown to affect the release of other neurotransmitters such as dopamine and serotonin.

Advantages And Limitations For Lab Experiments

The use of 6-Methoxyvesamicol in lab experiments has several advantages. It is a potent and selective inhibitor of 6-Methoxyvesamicol, which allows for the specific study of the role of 6-Methoxyvesamicol in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of 6-Methoxyvesamicol.
However, there are also limitations to the use of 6-Methoxyvesamicol in lab experiments. It is a toxic compound and must be handled with care. Additionally, its potency and selectivity can lead to off-target effects, which must be taken into consideration when interpreting results.

Future Directions

There are several future directions for the use of 6-Methoxyvesamicol in scientific research. It can be used to study the role of 6-Methoxyvesamicol in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, it can be used to investigate the effects of 6-Methoxyvesamicol inhibition on other physiological processes such as pain and inflammation. Finally, it can be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems.

Synthesis Methods

The synthesis of 6-Methoxyvesamicol involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 6-Methoxyvesamicol.

Scientific Research Applications

6-Methoxyvesamicol has been used extensively in scientific research to study the role of 6-Methoxyvesamicol in various physiological and pathological processes. It has been used to investigate the effects of 6-Methoxyvesamicol inhibition on synaptic transmission, learning, and memory. Additionally, it has been used to study the role of 6-Methoxyvesamicol in neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

120447-25-8

Product Name

6-Methoxyvesamicol

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(1S,2S,6R)-2-methoxy-6-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C18H27NO2/c1-21-17-9-5-8-16(18(17)20)19-12-10-15(11-13-19)14-6-3-2-4-7-14/h2-4,6-7,15-18,20H,5,8-13H2,1H3/t16-,17+,18+/m1/s1

InChI Key

NAKRPILSDWVBMV-SQNIBIBYSA-N

Isomeric SMILES

CO[C@H]1CCC[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3

SMILES

COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3

Canonical SMILES

COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3

Other CAS RN

120447-25-8

synonyms

6-methoxyvesamicol

Origin of Product

United States

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